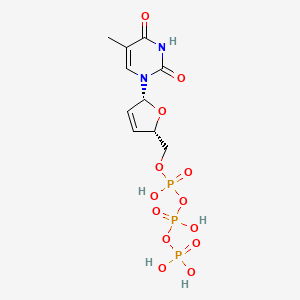

Stavudine triphosphate

Übersicht

Beschreibung

Stavudine triphosphate is a phosphorylated derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. This compound inhibits the HIV reverse transcriptase enzyme by competing with the natural substrate, thymidine triphosphate, and acts as a chain terminator of DNA synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

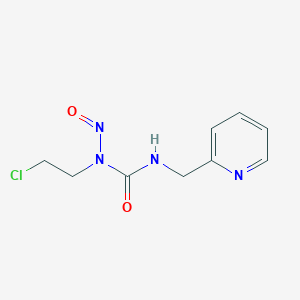

Stavudintriphosphat kann durch Phosphorylierung von Stavudin synthetisiert werden. Eine Methode beinhaltet die Reaktion von Stavudin mit Bis(2-chlorethyl)phosphoramiddichlorid oder 4-Nitrophenylphosphorodichloridat in Gegenwart von Triethylamin in trockenem Tetrahydrofuran. Diese Reaktion bildet Monochlorid-Zwischenprodukte, die in Tetrahydrofuran und Pyridin in Gegenwart von Triethylamin mit Stavudin weiterreagieren, um Stavudintriphosphat zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Stavudintriphosphat beinhaltet typischerweise großtechnische Phosphorylierungsprozesse unter Verwendung ähnlicher Reagenzien und Bedingungen wie oben beschrieben. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, wobei die Reaktionsparameter sorgfältig gesteuert werden, um eine gleichbleibende Produktqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

Stavudintriphosphat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Phosphorylierung: Umwandlung von Stavudin in Stavudintriphosphat.

Hydrolyse: Abbau von Stavudintriphosphat in Stavudin und anorganisches Phosphat.

Oxidation und Reduktion: Stavudintriphosphat kann Redoxreaktionen eingehen, obwohl diese in biologischen Systemen weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Phosphorylierung: Bis(2-chlorethyl)phosphoramiddichlorid, 4-Nitrophenylphosphorodichloridat, Triethylamin, trockenes Tetrahydrofuran, Pyridin.

Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.

Hauptprodukte

Phosphorylierung: Stavudintriphosphat.

Hydrolyse: Stavudin und anorganisches Phosphat.

Wissenschaftliche Forschungsanwendungen

Stavudintriphosphat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Modellverbindung zur Untersuchung von Phosphorylierungsreaktionen und Nukleosid-Analoga.

Biologie: Untersuchung seiner Rolle bei der Hemmung der HIV-Reverse-Transkriptase und seiner Auswirkungen auf die virale Replikation.

Medizin: Einsatz bei der Entwicklung antiretroviraler Therapien für HIV-1-Infektionen.

Industrie: Verwendung bei der Produktion antiretroviraler Medikamente und in der Forschung zu Medikamentenresistenzmechanismen.

Wirkmechanismus

Stavudintriphosphat entfaltet seine Wirkung durch Hemmung der Aktivität der HIV-1-Reverse-Transkriptase. Es konkurriert mit dem natürlichen Substrat, Thymidintriphosphat, um die Einlagerung in die virale DNA. Einmal eingebaut, wirkt Stavudintriphosphat als Kettenabbrecher und verhindert die Bildung der für die DNA-Kettenverlängerung notwendigen 5'-3'-Phosphodiesterbindung. Dies führt zur Beendigung der viralen DNA-Synthese und Hemmung der viralen Replikation .

Wirkmechanismus

Stavudine triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. Once incorporated, this compound acts as a chain terminator, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation. This results in the termination of viral DNA synthesis and inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

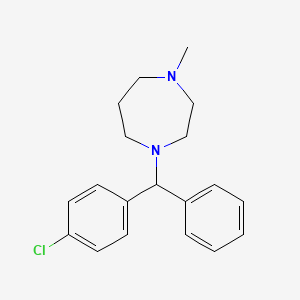

Stavudintriphosphat ähnelt anderen Nukleosid-Reverse-Transkriptase-Inhibitoren (NRTIs) wie Zidovudin, Didanosin und Zalcitabin. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen

- Zidovudin (3'-Azido-3'-Desoxythymidin)

- Didanosin (2',3'-Dideoxyinosin)

- Zalcitabin (2',3'-Dideoxycytidin)

Der einzigartige Wirkmechanismus von Stavudintriphosphat und seine Rolle in der antiretroviralen Therapie machen es zu einer wertvollen Verbindung im Kampf gegen HIV-1-Infektionen.

Eigenschaften

IUPAC Name |

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O13P3/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSQODTUNULBHF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180822 | |

| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26194-89-8 | |

| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026194898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stavudine triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Dideoxy-2',3'-dehydrothymidine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STAVUDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZP0VJ751G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

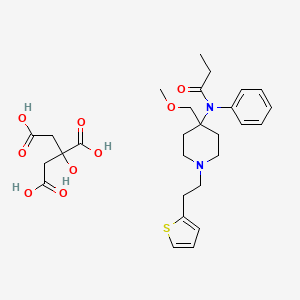

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.